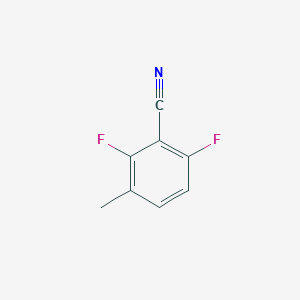

2,6-Difluoro-3-methylbenzonitrile

描述

2,6-Difluoro-3-methylbenzonitrile is a fluorinated aromatic nitrile derivative featuring a methyl substituent at the 3-position and fluorine atoms at the 2- and 6-positions on the benzene ring.

属性

IUPAC Name |

2,6-difluoro-3-methylbenzonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5F2N/c1-5-2-3-7(9)6(4-11)8(5)10/h2-3H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXAYAJBYFPLWFX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1)F)C#N)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5F2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

2,6-Difluoro-3-methylbenzonitrile can be synthesized through several methods. One common method involves the reaction of 2,6-difluoro-3-methylbenzaldehyde with hydroxylamine hydrochloride to form an oxime, followed by dehydration to yield the nitrile . The reaction conditions typically involve the use of a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) under reflux conditions.

Industrial Production Methods

In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

化学反应分析

Types of Reactions

2,6-Difluoro-3-methylbenzonitrile undergoes various chemical reactions, including:

Nucleophilic Substitution: The fluorine atoms on the benzene ring can be substituted by nucleophiles such as amines or thiols under appropriate conditions.

Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO4).

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium amide (NaNH2) or thiourea in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or catalytic hydrogenation using palladium on carbon (Pd/C).

Oxidation: Potassium permanganate (KMnO4) in aqueous or alkaline conditions.

Major Products Formed

Nucleophilic Substitution: Substituted derivatives where fluorine atoms are replaced by nucleophiles.

Reduction: 2,6-Difluoro-3-methylbenzylamine.

Oxidation: 2,6-Difluoro-3-methylbenzoic acid.

科学研究应用

Medicinal Chemistry

Potential Drug Development

Research indicates that 2,6-difluoro-3-methylbenzonitrile has potential as a pharmacophore in drug design. Its structural characteristics may enable it to interact with biological targets, including enzymes and receptors involved in various diseases. The compound has been explored for its efficacy against specific pathogens and cancer cells, suggesting its utility in developing new therapeutic agents.

Case Study: Antiparasitic Activity

A study highlighted the compound's activity against Trypanosoma congolense, a parasite responsible for sleeping sickness. Modifications of the compound showed varying degrees of potency, with some derivatives demonstrating significant efficacy in vivo. This research underlines the potential of this compound as a lead compound for antiparasitic drug development .

Organic Synthesis

Building Block for Complex Molecules

In organic synthesis, this compound serves as an essential intermediate for constructing more complex organic molecules. Its fluorinated structure enhances reactivity, allowing for various substitution reactions that are crucial in synthesizing pharmaceuticals and agrochemicals.

Synthesis Methodology

The synthesis of this compound typically involves multi-step reactions that may include halogenation and nucleophilic substitution processes. Reaction conditions can be optimized to improve yield and purity, often employing catalysts and specific temperature controls .

Analytical Applications

Characterization Techniques

The compound is frequently analyzed using techniques such as NMR (Nuclear Magnetic Resonance), HPLC (High-Performance Liquid Chromatography), and LC-MS (Liquid Chromatography-Mass Spectrometry). These methods are critical for confirming the identity and purity of synthesized compounds in research settings .

Environmental Considerations

Toxicity and Safety

While this compound shows promise in various applications, safety data indicates that it can cause irritation upon contact with skin or eyes. Standard laboratory precautions are recommended when handling this compound to minimize exposure risks . Furthermore, its environmental impact is under evaluation to ensure safe usage in industrial applications.

作用机制

The mechanism of action of 2,6-difluoro-3-methylbenzonitrile depends on its application. In biological systems, it may act as an inhibitor or modulator of specific enzymes or receptors. The presence of fluorine atoms can enhance its binding affinity and selectivity towards molecular targets, influencing various biochemical pathways .

相似化合物的比较

2,6-Difluoro-4-methylbenzonitrile

2,5-Difluoro-3-methylbenzonitrile

- Substituents : Fluorine (2,5-positions), methyl (3-position).

- Molecular Weight : 153.13 g/mol (calculated).

- Similarity Score : 0.92 .

- Key Differences : Altered fluorine positioning disrupts the para-difluoro symmetry, which may influence dipole moments and crystal packing.

Functional Group Variants

2,6-Difluoro-3-nitrobenzonitrile

2,6-Difluoro-3-methoxybenzonitrile

- Substituents : Fluorine (2,6-positions), methoxy (3-position).

- Molecular Weight: 169.13 g/mol (C₈H₅F₂NO).

- Key Differences : The methoxy group (electron-donating via resonance) may reduce nitrile reactivity but improve solubility in polar solvents .

Data Table: Comparative Analysis of Structural Analogs

*Target compound; data inferred from analogs.

Research Findings and Implications

Electronic Effects: Electron-withdrawing groups (e.g., nitro) increase nitrile electrophilicity, favoring reactions like hydrolysis or reduction to amines .

Positional Isomerism :

- Para-substituted analogs (e.g., 2,6-difluoro-4-methylbenzonitrile) exhibit higher symmetry, which may improve crystallinity and purification efficiency compared to meta-substituted variants .

Applications :

生物活性

2,6-Difluoro-3-methylbenzonitrile (DFMB) is an organic compound notable for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological properties of DFMB, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C8H6F2N

- CAS Number : 886502-09-6

- IUPAC Name : this compound

The structure of DFMB features a benzene ring substituted with two fluorine atoms at the 2 and 6 positions and a methyl group at the 3 position, alongside a nitrile functional group. The presence of fluorine enhances its lipophilicity and biological activity.

DFMB's biological activity is primarily attributed to its interaction with specific molecular targets within cells. The fluorine atoms contribute to increased binding affinity to various enzymes and receptors. Notably, DFMB has been studied for its role in modulating the Ubiquitin-Proteasome Pathway (UPP), which is crucial for regulating protein degradation and cellular processes such as the cell cycle and stress responses .

Antimicrobial Properties

Research indicates that DFMB exhibits significant antimicrobial and antifungal properties. It has been shown to inhibit the growth of various pathogenic microorganisms, making it a candidate for developing new antimicrobial agents.

Anticancer Potential

DFMB has demonstrated potential in cancer research, particularly in targeting specific cancer pathways. For instance, compounds related to DFMB have been explored for their ability to inhibit cyclin-dependent kinases (CDKs), which play a vital role in cell cycle regulation. This inhibition can lead to reduced proliferation of cancer cells .

Case Studies

A recent study highlighted DFMB's efficacy against renal cell carcinoma in xenograft models. The compound was administered at varying doses, demonstrating a dose-dependent reduction in tumor size and associated biomarkers such as HIF-2α .

Comparative Analysis with Similar Compounds

To understand the uniqueness of DFMB, it is essential to compare it with related compounds:

| Compound Name | Structure Characteristics | Biological Activity |

|---|---|---|

| 2,6-Difluorobenzamide | Lacks methyl group | Limited antimicrobial activity |

| 3-Methylbenzamide | Lacks fluorine atoms | Different chemical properties |

| 2,6-Dichloro-3-methylbenzamide | Similar structure but with chlorine | Varying potency against certain pathogens |

DFMB's unique combination of fluorine and methyl groups enhances its stability and reactivity compared to these analogs.

Research Findings

Recent studies have focused on synthesizing derivatives of DFMB to enhance its biological activity. For example, modifications in the substituents on the benzene ring have led to compounds with improved potency against specific cancer types .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。